molecular formula C23H17BrN4O2 B2395125 1-(4-bromophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 866896-52-8

1-(4-bromophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B2395125
CAS No.: 866896-52-8
M. Wt: 461.319
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a synthetic organic compound that belongs to the class of triazoloquinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the triazole ring: This can be achieved by cyclization reactions involving appropriate precursors.

    Introduction of the bromophenyl group: This step may involve halogenation reactions.

    Attachment of the methoxybenzyl group: This can be done through alkylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: To enhance reaction rates.

    Control of temperature and pressure: To ensure optimal reaction conditions.

    Purification techniques: Such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Where the compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen atoms can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as nucleophiles for halogen substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying biological pathways and interactions.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: In the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in biological pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Affecting signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
  • 1-(4-fluorophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Uniqueness

1-(4-bromophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN4O2/c1-30-18-12-6-15(7-13-18)14-27-22(29)19-4-2-3-5-20(19)28-21(25-26-23(27)28)16-8-10-17(24)11-9-16/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHPZPRTSWYOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=CC=C(C=C5)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.